molecular formula C18H15ClN2S B2576955 2-(allylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole CAS No. 1226458-02-1

2-(allylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole

Cat. No. B2576955
M. Wt: 326.84
InChI Key: NUHIVNGYWJYMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole, also known as SAT-1, is a novel compound that has gained significant attention in the field of medicinal chemistry. The compound has been studied extensively for its potential use as a therapeutic agent due to its promising pharmacological properties. In

Scientific Research Applications

Antimicrobial and Antifungal Applications

A study on novel 2-(chromon-3-yl)-4,5-diphenyl-1H-imidazoles highlighted their synthesis and evaluation for in vitro antimicrobial activity against various pathogenic bacterial and fungal strains. The compounds demonstrated significant inhibitory activity, with certain derivatives showing remarkable potential against specific microbes, underscoring the therapeutic potential of these imidazole derivatives in combating infectious diseases (Sharma et al., 2017).

Corrosion Inhibition

Imidazole derivatives have also been investigated for their application in corrosion inhibition. A study focusing on the adsorption and corrosion inhibition properties of two imidazole derivatives on mild steel in sulfuric acid medium found that these compounds exhibited high inhibition efficiency and behaved as mixed-type inhibitors. This research suggests that imidazole derivatives could be effectively used in industrial applications to protect metals against corrosion (Ouakki et al., 2019).

Structural Analysis and Synthesis

Research into the structural aspects of similar imidazole compounds, such as 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole, has provided insights into their molecular conformation, crystal structure, and synthesis methods. These studies contribute to the understanding of how structural variations can influence the physical and chemical properties of imidazole derivatives, which is crucial for designing compounds with desired functionalities (Saberi et al., 2009).

Drug Design and Synthesis

The design and synthesis of imidazole derivatives have been directed towards creating potent anticancer agents as well. A notable example is a series of compounds based on the 1-(3′,4′,5′-trimethoxyphenyl)-2-aryl-1H-imidazole scaffold, aimed at inhibiting tubulin polymerization and showing significant antiproliferative activity against various cancer cell lines. These findings indicate the potential of imidazole derivatives in the development of new anticancer therapies (Romagnoli et al., 2016).

properties

IUPAC Name

1-(4-chlorophenyl)-5-phenyl-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2S/c1-2-12-22-18-20-13-17(14-6-4-3-5-7-14)21(18)16-10-8-15(19)9-11-16/h2-11,13H,1,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHIVNGYWJYMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(allylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole

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